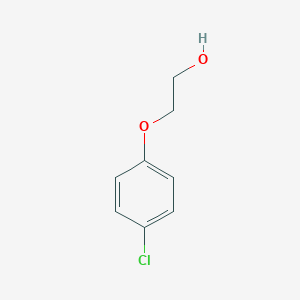

2-(4-Chlorophenoxy)ethanol

説明

Chlorophetanol is an agent known to have antifungal activities.

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSSUSEWOHAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38797-58-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-chlorophenyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38797-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062047 | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-43-9 | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophetanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q73I5T98DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Chlorophenoxy)ethanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)ethanol is an organic compound with notable biological activities that have garnered interest in various scientific fields, including medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it explores its known biological effects and potential mechanisms of action.

Chemical Structure and Identification

This compound, also known as p-chlorophenyl glycol ether, consists of a 4-chlorophenoxy group linked to an ethanol (B145695) moiety via an ether bond.[1] Its structure is confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Molecular Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 172.61 g/mol | [1][4] |

| Melting Point | 30 °C | [1][4][5] |

| Boiling Point | 135-136 °C at 6 mmHg | [1][4][5] |

| Density | 1.26 g/cm³ | [1] |

| Refractive Index | 1.5510 | [1][4][5] |

| Water Solubility | 3.1 g/L at 25 °C | [1] |

| pKa (predicted) | 14.18 ± 0.10 | [1] |

| LogP (predicted) | 1.71110 | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Sodium Hydroxide)

-

Acetone or other suitable solvent

-

Dichloromethane (B109758) (for extraction)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol and a base (e.g., potassium carbonate) in a suitable solvent like acetone.[6]

-

Addition of Alkylating Agent: To the stirred mixture, add 2-chloroethanol dropwise.[7]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.[6]

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. scielo.br [scielo.br]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)ethanol from 4-chlorophenol

This technical guide provides a comprehensive overview of the synthesis of 2-(4-chlorophenoxy)ethanol from 4-chlorophenol (B41353), a compound with applications as an antifungal agent.[1] The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and a visual representation of the synthetic workflow.

Overview of Synthetic Strategies

The synthesis of this compound from 4-chlorophenol is typically achieved via a nucleophilic substitution reaction. The most common approach is the Williamson ether synthesis, which involves the reaction of the 4-chlorophenoxide ion with an appropriate 2-carbon electrophile. Two primary variations of this method have been reported:

-

Route A: Reaction of 4-chlorophenol with 2-chloroethanol (B45725) in the presence of a base.

-

Route B: Reaction of 4-chlorophenol with ethylene (B1197577) carbonate, often with a catalyst.

This guide will focus on these two prominent methods, providing detailed experimental procedures and comparative data.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] In the context of synthesizing this compound, the reaction is initiated by the deprotonation of 4-chlorophenol by a base to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-carbon reagent (e.g., 2-chloroethanol), leading to the formation of the ether linkage and the displacement of a leaving group (e.g., chloride).[2][3][4]

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data from two reported synthetic methods for preparing this compound. This allows for a direct comparison of the reaction conditions and outcomes.

| Parameter | Method 1: Using 2-Chloroethanol[5] | Method 2: Using Ethylene Carbonate[6] |

| Starting Materials | 4-Chlorophenol, 2-Chloroethanol | 4-Chlorophenol, Ethylene Carbonate |

| Base/Catalyst | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Tetraethylammonium (B1195904) Iodide |

| Solvent | Methanol | None (neat reaction) |

| Reaction Temperature | Room Temperature | 160 °C |

| Reaction Time | Not explicitly stated | 3 hours |

| Reported Yield | 90% | Not explicitly stated in terms of percentage, but 40.0 g of product was obtained from 28.3 g of 4-chlorophenol. |

| Product Appearance | Dark-brown liquid | Not specified |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Synthesis using 2-Chloroethanol

This protocol is adapted from a procedure reporting a high yield under mild conditions.[5]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (Equivalents) |

| 4-Chlorophenol | 128.56 | 1 |

| 2-Chloroethanol | 80.51 | 3 |

| Potassium Carbonate | 138.21 | 1 |

| Sodium Carbonate | 105.99 | 3 |

| Methanol | 32.04 | As solvent |

Procedure:

-

To a round-bottom flask, add 4-chlorophenol (1 equivalent), potassium carbonate (1 equivalent), sodium carbonate (3 equivalents), and methanol.

-

To this mixture, add 2-chloroethanol (3 equivalents).

-

Close the flask and stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is worked up to isolate the product. The original literature does not specify the work-up procedure, but a typical work-up would involve filtering the inorganic salts, evaporating the solvent, and purifying the residue, likely through extraction and/or chromatography.

Method 2: Synthesis using Ethylene Carbonate

This protocol describes a solvent-free approach at an elevated temperature.[6]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (moles) | Mass (g) |

| 4-Chlorophenol | 128.56 | 0.22 | 28.3 |

| Ethylene Carbonate | 88.06 | 0.22 | 19.4 |

| Tetraethylammonium Iodide | 257.16 | 0.0036 | 10 |

| Chloroform (B151607) | 119.38 | - | 500 mL |

| Ether | 74.12 | - | 400 mL |

| Triethylamine (B128534) | 101.19 | 0.2 | 20 |

Procedure:

-

Combine 4-chlorophenol (28.3 g, 0.22 mol), ethylene carbonate (19.4 g, 0.22 mol), and tetraethylammonium iodide (10 g, 3.6 mmol) in a suitable reaction vessel.

-

Heat the mixture at 160 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Add chloroform (500 mL) to the cooled mixture.

-

Wash the resulting chloroform solution with water.

-

Dry the organic layer over anhydrous sodium sulphate.

-

Evaporate the solvent to yield crude this compound (40.0 g).

-

Dissolve the crude product in ether (400 mL) containing triethylamine (20 g, 0.2 mol) for further purification if necessary.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉ClO₂[7][8][9] |

| Molecular Weight | 172.61 g/mol [1][7][8][9] |

| Appearance | Dark-brown liquid[5] |

| Boiling Point | 135-136 °C at 6 mmHg[7] |

| Melting Point | 30 °C[7] |

| Refractive Index | 1.5510[7] |

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound.

| Technique | Data |

| ¹H NMR | Spectra available, typically showing signals for the aromatic protons, the two methylene (B1212753) groups, and the hydroxyl proton.[1][10] |

| IR Spectroscopy | FTIR spectra are available for this compound.[1] |

| Mass Spectrometry | GC-MS data is available, with a molecular ion peak expected at m/z 172.[1][5] |

| Raman Spectroscopy | Raman spectra have been reported for this compound.[1] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via the ethylene carbonate method.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

4-Chlorophenol: Toxic and an irritant. Avoid contact with skin and eyes.

-

2-Chloroethanol: Highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

-

Ethylene Carbonate: May cause eye, skin, and respiratory tract irritation.

-

Tetraethylammonium Iodide: May cause irritation.

-

Chloroform: Harmful if swallowed or inhaled and is a suspected carcinogen. All handling should be done in a fume hood.

-

Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling these chemicals. All procedures should be carried out in a well-ventilated laboratory or fume hood.

References

- 1. This compound | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. prepchem.com [prepchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ethanol, 2-(4-chlorophenoxy)- [webbook.nist.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethanol (CAS: 1892-43-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)ethanol, with a CAS number of 1892-43-9, is an aromatic ether that has garnered interest for its biological activities, particularly as an antifungal agent.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and known biological effects, including its toxicological profile. The information is presented to support research and development activities involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1892-43-9 | [3] |

| Molecular Formula | C₈H₉ClO₂ | [3] |

| Molecular Weight | 172.61 g/mol | [3] |

| Appearance | White or Colorless to Yellow Solid | [4] |

| Melting Point | 28.0 to 31.0 °C | [4] |

| Boiling Point | 135-136 °C at 6 mmHg | [5] |

| Water Solubility | 3.1 g/L at 25°C | [4] |

| Refractive Index | 1.5510 | [5] |

| InChIKey | GEGSSUSEWOHAFE-UHFFFAOYSA-N | [3] |

| SMILES | OCCOc1ccc(Cl)cc1 | [3] |

| Synonyms | Chlorophetanol, p-Chlorophenyl glycol ether, Fungisan | [2][3] |

Synthesis

The most common and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-chlorophenol (B41353) and 2-chloroethanol (B45725).

Reaction Scheme:

References

- 1. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

- 2. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1892-43-9 Name: this compound [xixisys.com]

- 5. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-(4-Chlorophenoxy)ethanol (melting and boiling points)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-(4-Chlorophenoxy)ethanol, with a specific focus on its melting and boiling points. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is an aromatic ether that presents as a white solid or a colorless to yellow liquid at or near room temperature.[1] Its physical state is dependent on the ambient temperature, as its melting point is close to standard room conditions.

Data Summary

The experimentally determined melting and boiling points for this compound are summarized in the table below. These values are critical for understanding the compound's physical behavior, guiding purification processes such as recrystallization and distillation, and ensuring proper handling and storage conditions.

| Physical Property | Value | Conditions |

| Melting Point | 30 °C | Standard Pressure |

| Boiling Point | 135-136 °C | 6 mmHg |

Experimental Protocols

While the specific instrumentation and precise conditions used for the original determination of the physical properties of this compound are not detailed in the available literature, the following represents standard and widely accepted methodologies for such measurements in a laboratory setting.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[4] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[4][5]

Standard Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.[2][6] The sample is tapped down to form a compact column of 1-2 mm in height.[2][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.[4]

-

Heating and Observation: The apparatus is heated slowly, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[4] Constant stirring of the heating bath is crucial for uniform temperature distribution.[2]

-

Data Recording: Two temperatures are recorded:

Boiling Point Determination under Reduced Pressure

For compounds that have high boiling points at atmospheric pressure or are prone to decomposition at elevated temperatures, vacuum distillation is the method of choice for purification and boiling point determination.[7][8] This technique relies on the principle that the boiling point of a liquid decreases as the pressure above it is reduced.[7][8]

Standard Protocol: Vacuum Distillation

-

Apparatus Setup: A vacuum distillation apparatus is assembled using standard ground-glass joint ware. This typically includes a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation and Heating: The system is carefully evacuated to the desired pressure (e.g., 6 mmHg). Once the pressure is stable, the distillation flask is heated gently.

-

Distillation and Measurement: As the liquid boils, the vapor rises, is condensed, and collects in the receiving flask. The temperature of the vapor is measured by a thermometer placed at the vapor path to the condenser.

-

Data Recording: The boiling point is recorded as the temperature at which the vapor temperature is stable during the distillation process, at the recorded pressure. It is crucial to report the pressure along with the boiling temperature, as the boiling point is pressure-dependent.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties discussed.

Caption: Generalized workflow for determining melting and boiling points.

References

- 1. pennwest.edu [pennwest.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. athabascau.ca [athabascau.ca]

- 6. byjus.com [byjus.com]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(4-Chlorophenoxy)ethanol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a foundational dataset for its identification and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₉ClO₂ with a molecular weight of 172.61 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C1 (C-O) |

| Data not available | C2/C6 (Ar-CH) |

| Data not available | C3/C5 (Ar-CH) |

| Data not available | C4 (Ar-C-Cl) |

| Data not available | -O-CH₂- |

| Data not available | -CH₂-OH |

Note: Specific, experimentally-derived chemical shift values for ¹H and ¹³C NMR were not publicly available in the searched resources. The assignments are predicted based on the known structure of this compound.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | O-H stretch (alcohol) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (aliphatic) |

| Data not available | C=C stretch (aromatic) |

| Data not available | C-O stretch (ether) |

| Data not available | C-O stretch (alcohol) |

| Data not available | C-Cl stretch |

Note: A detailed list of IR absorption peaks was not available in the searched resources. The functional group assignments are based on the expected vibrational modes for the structure of this compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 172 | Data not available | [M]⁺ (Molecular Ion) |

| 130 | Data not available | |

| 128 | Data not available |

Note: The relative intensities for the m/z peaks were not specified in the available data. The assignment of the molecular ion is based on the molecular weight of the compound.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A 5-10 mg sample of this compound is dissolved in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for example, a Bruker AVANCE series spectrometer, operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR Acquisition : The ¹H NMR spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing : The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid or liquid sample is placed directly onto the ATR crystal. For transmission FTIR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation : An FTIR spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum series, is used.

-

Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum : The sample is placed in the infrared beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.

-

Instrumentation : A GC-MS system, such as an Agilent GC-MSD or a Thermo Scientific TRACE GC with a mass selective detector, is used.

-

Gas Chromatography : A 1 µL aliquot of the sample solution is injected into the GC. The injector temperature is typically set to 250 °C. The sample is vaporized and carried by a carrier gas (usually helium) through a capillary column (e.g., a DB-5ms or HP-5ms column). A temperature program is used to separate the components of the sample, for example, starting at 50 °C and ramping up to 280 °C.

-

Mass Spectrometry : As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to fragment the molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis : The mass spectrum for this compound is obtained by plotting the relative abundance of the fragment ions against their m/z values. The resulting fragmentation pattern is used for structural elucidation and confirmation.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 2-(4-Chlorophenoxy)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 2-(4-Chlorophenoxy)ethanol in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and standardized experimental protocols.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (B87167) (DMSO) | 50 mg/mL[1][2] | Not Specified |

| Water | 3.1 g/L[2][3] | 25 |

The limited availability of further quantitative data underscores the necessity for experimental determination of solubility in other common organic solvents to support specific research and development needs. The following sections provide a detailed experimental protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[4][5][6][7][8] This protocol can be adapted for various organic solvents.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure

2.2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. It is advisable to determine the optimal equilibration time by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

2.2.2. Sample Collection and Preparation

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the volumetric flask containing the filtered solution.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

2.2.3. Quantification of Solute Concentration

The concentration of this compound in the diluted samples can be determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

HPLC-UV Method: Develop a stability-indicating HPLC method for the quantification of this compound. The method should be validated for linearity, accuracy, precision, and specificity. A typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, with detection at a wavelength determined by the UV spectrum of the compound.

-

UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the solvent of interest at its wavelength of maximum absorbance (λmax). The concentration of the diluted sample can then be determined from the calibration curve.

2.2.4. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 g solvent) = [(C × V_d × D) / W_s] × 100

Where:

-

C = Concentration of the diluted solution (g/mL)

-

V_d = Volume of the diluted solution (mL)

-

D = Dilution factor

-

W_s = Weight of the solvent in the original filtered sample (g)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (38797-58-9) for sale [vulcanchem.com]

- 3. This compound | 1892-43-9 [amp.chemicalbook.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Chlorophetanol as an Antifungal Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophetanol, chemically identified as 2-(4-chlorophenoxy)ethan-1-ol, is a phenol (B47542) ether derivative recognized for its antifungal properties. This technical guide provides a comprehensive overview of the discovery, history, and antifungal characteristics of chlorophetanol. Synthesizing information from available scientific literature, chemical databases, and patents, this document presents a detailed account of its synthesis, proposed mechanism of action, and the experimental context for its evaluation as an antifungal agent. This guide aims to serve as a foundational resource for researchers interested in the historical development of antifungal agents and the potential of phenol derivatives in this therapeutic area.

Introduction

The development of effective antifungal agents has historically progressed at a slower pace than that of antibacterial drugs. This disparity is largely attributed to the eukaryotic nature of fungal cells, which presents a significant challenge in identifying selective targets that do not induce host toxicity. During the mid-20th century, a substantial area of research was dedicated to investigating the antimicrobial properties of phenol and its derivatives. These compounds were known for their broad-spectrum biocidal activity, and modifications to the fundamental phenol structure were explored to enhance potency while reducing toxicity. It is within this scientific milieu that chlorophetanol emerged as a compound of interest for its antifungal activity.

Discovery and History

The primary scientific description and initial investigation into the antifungal properties of chlorophetanol are credited to the work of Tibor Zsolnai in his 1960 publication, "Action of new fungicides. I. Phenol derivatives," featured in the journal Biochemical Pharmacology.[1][2][3][4] While the complete text of this foundational paper is not widely accessible in digital archives, its consistent citation in numerous subsequent chemical and pharmacological databases solidifies its importance as the seminal reference for the discovery of chlorophetanol's antifungal activity.

Zsolnai's research was part of a larger effort to understand the structure-activity relationships of various phenol derivatives as potential fungicides. The strategic placement of a chloro-substituent at the para-position of the phenol ring, combined with the ether-linked ethanol (B145695) group, was likely a deliberate design choice aimed at modifying the compound's lipophilicity and, by extension, its ability to penetrate the fungal cell membrane. The scientific landscape of that era was intensely focused on the identification of novel chemical entities with demonstrable efficacy against common fungal pathogens.

Synthesis of Chlorophetanol

The synthesis of chlorophetanol (2-(4-chlorophenoxy)ethan-1-ol) is a well-established chemical process. A prevalent and efficient method involves the reaction of 4-chlorophenol (B41353) with ethylene (B1197577) carbonate.

Synthetic Pathway

Caption: Synthesis of Chlorophetanol.

Experimental Protocol

-

Reactants:

-

4-chlorophenol

-

Ethylene carbonate

-

Tetraethylammonium iodide (catalyst)

-

Chloroform

-

Water

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

A mixture of 4-chlorophenol, ethylene carbonate, and a catalytic amount of tetraethylammonium iodide is heated to 160°C for a duration of approximately 3 hours.

-

The reaction mixture is subsequently allowed to cool to room temperature.

-

Chloroform is introduced to dissolve the resulting product, and the solution is washed with water to eliminate any water-soluble impurities.

-

The organic layer is then dried over anhydrous sodium sulfate to remove any residual water.

-

The solvent (chloroform) is removed via evaporation, yielding the final product, 2-(4-chlorophenoxy)ethanol (chlorophetanol).

-

Antifungal Activity and Spectrum

Anticipated Antifungal Spectrum (Based on Structurally Related Compounds)

| Fungal Group | Representative Genera | Expected Activity |

| Yeasts | Candida | Likely active |

| Dermatophytes | Trichophyton, Microsporum, Epidermophyton | Likely active |

| Molds | Aspergillus, Penicillium | Activity may vary |

Note: This table is predictive and is based on the general antifungal activity of phenolic compounds. Specific Minimum Inhibitory Concentration (MIC) values for chlorophetanol are not available in the searched literature.

Mechanism of Action

The precise molecular mechanism of action for chlorophetanol has not been extensively detailed in recent scientific literature. However, based on its chemical structure as a phenol derivative, it is highly probable that its primary mode of action involves the disruption of fungal cell membrane integrity.

Proposed Mechanism of Action Pathway

Caption: Proposed Mechanism of Action for Chlorophetanol.

Phenolic compounds are known to integrate into the lipid bilayer of cell membranes, thereby disrupting the organized packing of phospholipid acyl chains. This interference leads to an increase in membrane fluidity and permeability, which in turn causes the leakage of essential intracellular components, such as ions and small metabolites, ultimately resulting in cell death. While some antifungal agents that target the cell membrane exhibit specific interactions with ergosterol, it remains to be definitively determined if this is a mechanism of action for chlorophetanol.

Experimental Protocols for Antifungal Susceptibility Testing

While the specific protocols employed in the original 1960 study are not available, contemporary antifungal susceptibility testing adheres to standardized methodologies, such as those delineated by the Clinical and Laboratory Standards Institute (CLSI). A representative workflow for assessing the in vitro activity of a compound like chlorophetanol is outlined below.

Broth Microdilution Assay Workflow

Caption: Workflow for Broth Microdilution Assay.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of chlorophetanol against a panel of fungal isolates.

-

Materials:

-

Chlorophetanol

-

Sterile 96-well microtiter plates

-

Standardized fungal inoculum (e.g., 0.5 McFarland standard)

-

Growth medium (e.g., RPMI-1640)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

A serial two-fold dilution of chlorophetanol is prepared within the wells of a microtiter plate utilizing the appropriate growth medium.

-

A standardized suspension of the fungal test organism is prepared.

-

Each well is inoculated with the fungal suspension. Control wells containing no drug are included for comparison.

-

The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of chlorophetanol that results in a significant inhibition of fungal growth, which can be assessed visually or through spectrophotometric reading.

-

Conclusion and Future Perspectives

Chlorophetanol stands as an early illustration of the scientific exploration into phenol derivatives as potential antifungal agents. Its discovery in 1960 by Tibor Zsolnai marked a notable contribution to the field of antifungal research during a period of significant innovation. While it has not become a principal clinical antifungal, likely due to the subsequent development of more potent and selective agents, the study of chlorophetanol and its chemical relatives provides invaluable insights into the structure-activity relationships of membrane-active antifungal compounds.

For future research endeavors, a re-evaluation of chlorophetanol and its analogs using modern high-throughput screening and advanced mechanistic study platforms could prove to be of considerable interest. A detailed elucidation of its specific molecular targets within the fungal cell membrane and an exploration of potential synergistic interactions with other established antifungal drugs could unveil novel therapeutic strategies. The historical context of chlorophetanol's discovery serves as a salient reminder of the foundational chemical explorations that have paved the way for the current and future antifungal armamentarium.

References

- 1. Biochemical pharmacology of homologous alicyclic mixed amine platinum(II) complexes in sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Effects of Drugs | Annual Reviews [annualreviews.org]

- 3. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Evaluation of Antifungal Agents for the Treatment of Fungal Contamination in Indoor Air Environments - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antifungal Action of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)ethanol, also known as chlorophetanol, is recognized for its antifungal properties.[1][2] This aromatic ether belongs to a class of compounds utilized for their antimicrobial activities, with derivatives of this compound demonstrating inhibitory effects against pathogenic fungi such as Candida albicans.[1] Despite its established use, a detailed elucidation of its core mechanism of action at the molecular level within fungal cells has remained less characterized. This technical guide synthesizes the available scientific information to propose a primary mechanism of action and potential secondary effects, providing a framework for further research and development of this and similar antifungal agents.

Based on its chemical structure—a lipophilic chlorophenoxy group coupled with a short, hydrophilic ethanol (B145695) chain—the primary mode of antifungal activity is likely the disruption of fungal cell membrane integrity. This is a common mechanism for phenolic compounds and alcohols, which can intercalate into the lipid bilayer, leading to a cascade of detrimental effects on the fungal cell.

Proposed Core Mechanism of Action: Cell Membrane Disruption

The amphipathic nature of this compound is key to its proposed interaction with the fungal cell membrane. The planar and nonpolar chlorophenoxy ring is expected to readily partition into the hydrophobic core of the lipid bilayer. This insertion would disrupt the ordered packing of the phospholipid fatty acid tails, increasing membrane fluidity. The polar ethanol group, oriented towards the aqueous environment or interacting with the phospholipid head groups, would further destabilize the membrane structure.

This disruption of the membrane's physical integrity would lead to several consequential effects:

-

Increased Permeability: The compromised barrier function would allow for the uncontrolled leakage of essential intracellular components, such as ions (K+, Mg2+), ATP, and small metabolites.

-

Impaired Protein Function: The altered lipid environment would negatively impact the function of integral membrane proteins, including transporters, signaling receptors, and enzymes crucial for cell wall synthesis and energy production.

-

Inhibition of Ergosterol (B1671047) Function: While not directly binding to ergosterol like polyene antifungals, the general disruption of the membrane would interfere with the proper functioning of ergosterol in maintaining membrane rigidity and domain formation.

Caption: Proposed primary mechanism of this compound action.

Potential Secondary Mechanisms of Action

The initial insult to the cell membrane can trigger subsequent cellular stress responses, leading to secondary mechanisms of antifungal activity.

Induction of Oxidative Stress

Damage to the cell membrane and membrane-bound respiratory enzymes in the mitochondria can lead to the inefficient transfer of electrons in the electron transport chain. This can result in the premature leakage of electrons to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. An accumulation of ROS beyond the capacity of the fungal cell's antioxidant systems (e.g., superoxide dismutase, catalase) leads to oxidative stress, causing damage to proteins, lipids, and DNA, ultimately contributing to cell death.

Caption: Potential downstream effect of membrane damage leading to oxidative stress.

Non-specific Enzyme Inhibition

The disruption of the cellular environment and potential direct interactions of this compound with cellular proteins could lead to non-specific inhibition of various enzymes, further compromising fungal viability.

Quantitative Data

Detailed quantitative data for the antifungal activity of this compound is not extensively available in the public domain. However, studies on its derivatives provide an indication of its potential potency.

| Compound Class | Fungal Species | Activity Metric | Value Range |

| Derivatives of this compound | Candida albicans | MIC | 8–32 µg/mL[1] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

To further investigate the proposed mechanism of action, a series of established experimental protocols can be employed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

1. Preparation of Antifungal Stock Solution:

- Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO). The concentration should be at least 100 times the highest final concentration to be tested to minimize solvent effects.

2. Preparation of Microtiter Plates:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS). The final volume in each well should be 100 µL.

- Include a drug-free growth control (medium with the same concentration of DMSO as the test wells) and a sterility control (medium only).

3. Inoculum Preparation:

- Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

- Prepare a suspension of fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

- Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Inoculation and Incubation:

- Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

- Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control, as determined by visual inspection or spectrophotometrically.

Conceptual Experimental Workflow for Mechanism of Action Studies

The following workflow outlines key experiments to test the hypothesized mechanisms.

Caption: A conceptual workflow for investigating the antifungal mechanism.

Conclusion and Future Directions

While direct, detailed mechanistic studies on this compound are limited, a strong hypothesis based on its chemical structure and the known actions of related phenolic compounds points towards the fungal cell membrane as its primary target. The disruption of membrane integrity and function likely leads to a cascade of secondary effects, including the induction of oxidative stress, which collectively contribute to its fungicidal or fungistatic activity.

Future research should focus on validating these proposed mechanisms using the experimental approaches outlined. Specifically, investigating changes in membrane fluidity, the leakage of intracellular components, and the generation of reactive oxygen species in response to treatment with this compound would provide direct evidence for its mode of action. Furthermore, transcriptomic and proteomic studies could reveal the broader cellular pathways affected by this compound, potentially identifying specific protein targets and cellular stress responses. A more comprehensive understanding of its mechanism will be invaluable for the rational design of more potent and selective antifungal agents.

References

A Technical Guide to Potential Research Derivatives of 2-(4-Chlorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenoxy)ethanol is a versatile scaffold in medicinal chemistry, primarily recognized for its role as a precursor in the development of antimicrobial agents. This technical guide explores the landscape of its potential derivatives, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action. By presenting detailed experimental protocols, quantitative biological data, and visual workflows, this document aims to equip researchers with the foundational knowledge to design and develop novel therapeutic agents based on this promising chemical entity.

Introduction to this compound

This compound, a member of the aromatic ether class, possesses a molecular structure characterized by a 4-chlorophenoxy group linked to an ethanol (B145695) moiety via an ether bond.[1] This structural arrangement provides a key starting point for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. The presence of the ether linkage is thought to enhance membrane permeability, a desirable characteristic for drug candidates.[1] Historically, derivatives of this compound have demonstrated significant potential as antifungal and antibacterial agents.[1] This guide will delve into the chemical modifications that can be performed on the this compound backbone and the resulting impact on their biological efficacy.

Synthetic Pathways to Novel Derivatives

The hydroxyl group and the aromatic ring of this compound offer multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds. The most common synthetic strategies involve reactions at the hydroxyl terminus, such as etherification and esterification, as well as modifications to the phenoxyacetic acid derivative.

Williamson Ether Synthesis

A cornerstone for the synthesis of many ether derivatives is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In the context of this compound derivatives, 4-chlorophenol (B41353) is often used as the starting material, which is deprotonated to the corresponding phenoxide and then reacted with a suitable alkyl halide.[2]

Esterification

The hydroxyl group of this compound can be readily esterified with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to produce a range of ester compounds. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method employed for this transformation.

Amide Formation

Amide derivatives are typically synthesized from the corresponding carboxylic acid precursor, 2-(4-chlorophenoxy)acetic acid. This acid can be activated and then reacted with a variety of amines to yield the desired amide products.

Potential Derivatives and Their Biological Activities

A variety of derivatives of this compound have been synthesized and evaluated for their biological activities, primarily as antimicrobial agents. The following sections and tables summarize the key findings.

Phenoxyacetic Acid and its Derivatives

Phenoxyacetic acid and its derivatives are a well-studied class of compounds with a broad range of biological activities, including antimicrobial and herbicidal properties.[3]

Phenoxyacetamide Derivatives

Modification of the carboxylic acid group to an amide has been explored to modulate the biological activity and physicochemical properties of the parent compound. These derivatives have shown promise as inhibitors of bacterial virulence factors, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa.[1]

Thioureide Derivatives

Thioureide derivatives of related phenoxymethylbenzoic acids have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[4]

Hydrazide Derivatives

Hydrazides are another class of derivatives that have shown potential as antifungal agents. While specific data on 2-(4-Chlorophenoxy)propanehydrazide is limited, the broader class of chlorophenoxy hydrazides has been investigated for antifungal efficacy.[5]

Data Presentation: Quantitative Biological Activity

The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative biological data for various derivatives.

| Derivative Class | Compound | Target Organism | MIC (µg/mL) | Reference |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli | 32 | [4] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. enteritidis | 32 | [4] | |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | P. aeruginosa | 64 | [4] | |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [4] | |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Candida spp. | 32-64 | [4] | |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | 64 | [4] | |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. enteritidis | 64 | [4] | |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | P. aeruginosa | 128 | [4] | |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [4] | |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida spp. | 64-128 | [4] | |

| Hydrazide-Pyrrolidinone Derivatives | Hyd.H | Candida albicans | 9.6 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative derivatives.

Synthesis of 2-(4-Chlorophenoxy)acetonitrile via Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative from 4-chlorophenol and chloroacetonitrile (B46850).[2]

Materials:

-

4-Chlorophenol

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask, add 4-chlorophenol (6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and 250 mL of anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetonitrile (3.5 mL, 55 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts. Wash the solid residue with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 100 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) if necessary.

General Protocol for Fischer Esterification

This protocol outlines the general procedure for the synthesis of ester derivatives from an alcohol and a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of choice

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

10% Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound, an excess of the desired carboxylic acid, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the product with diethyl ether (or another suitable solvent).

-

Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or distillation.

Mechanism of Action: Antifungal Activity

The primary mechanism of action for many antifungal agents derived from phenoxy structures is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

A key enzyme in the ergosterol biosynthesis pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme. Azole antifungals, for example, bind to the heme iron in the active site of this enzyme, preventing the demethylation of lanosterol, a crucial step in ergosterol production. It is hypothesized that derivatives of this compound may act through a similar mechanism.

Mandatory Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of the ergosterol biosynthesis pathway by a potential derivative.

Experimental Workflow: Derivative Synthesis and Evaluation

Caption: A logical workflow for the synthesis and evaluation of novel derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a wide range of this compound derivatives is yet to be fully elucidated, preliminary findings from related compound series offer valuable insights. For phenoxyacetic acid derivatives, the nature and position of substituents on the aromatic ring can significantly influence their biological activity.[6][7] Similarly, for thioureide derivatives, substitutions on the N'-phenyl ring have been shown to modulate antimicrobial potency.[4] Further research is warranted to systematically explore the SAR of this compound derivatives to guide the rational design of more potent and selective compounds.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of antimicrobial research. The synthetic accessibility of a wide range of derivatives, coupled with their demonstrated biological potential, makes this an attractive area for further investigation. This technical guide has provided a foundational overview of the synthesis, biological activity, and potential mechanisms of action of these compounds. By leveraging the provided experimental protocols and understanding the key structure-activity relationships, researchers are well-positioned to explore the full therapeutic potential of this promising chemical class.

References

- 1. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-(4-Chlorophenoxy)ethanol (CAS No. 1892-43-9). Due to a lack of readily available experimental data in peer-reviewed literature and public databases for its specific thermochemical properties, this document focuses on the established experimental protocols used to determine these essential parameters for solid organochlorine compounds. The guide also presents the known physical characteristics of this compound and provides detailed workflows for the requisite experimental methodologies.

Physicochemical Properties of this compound

While specific experimental thermochemical data are not available, various sources provide fundamental physicochemical properties for this compound. These are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | Cheméo[1], PubChem[2], NIST[3] |

| Molecular Weight | 172.61 g/mol | Cheméo[1], PubChem[2] |

| CAS Number | 1892-43-9 | Cheméo[1], PubChem[2], NIST[3] |

| Melting Point | 30 °C | Guidechem[4], Chemical Synthesis Database[5] |

| Boiling Point | 135-136 °C at 6 mmHg | Guidechem[4], Chemical Synthesis Database[5] |

| Density | 1.238 g/cm³ | Guidechem[4] |

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of a solid organochlorine compound such as this compound.

Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation of an organochlorine compound is typically determined using rotating-bomb calorimetry . This technique is essential for compounds containing chlorine, as it ensures that the combustion products are in a well-defined state, allowing for accurate thermodynamic calculations.

Experimental Protocol:

-

Sample Preparation: A precise mass of high-purity this compound is pelletized. A fuse wire (e.g., platinum or cotton) is attached to the pellet.

-

Bomb Preparation: A small, known amount of a reducing solution (e.g., arsenious oxide or hydrazine (B178648) dihydrochloride (B599025) solution) is added to the bomb to quantitatively reduce any free chlorine and oxychlorides formed during combustion to hydrochloric acid.

-

Assembly and Pressurization: The pellet and fuse wire are placed in the crucible inside the bomb. The bomb is then sealed and pressurized with a high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled within an adiabatic jacket to minimize heat exchange with the surroundings. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The bomb is rotated to ensure complete reaction and dissolution of the gaseous products into the bomb solution.

-

Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

-

Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed to determine the completeness of combustion and to quantify the amount of nitric acid formed from residual nitrogen in the bomb. The concentration of hydrochloric acid is also determined.

-

Calculation: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter (determined using a standard like benzoic acid), and corrections for the heats of formation of the auxiliary substances and byproducts. The standard molar enthalpy of formation is then derived using Hess's Law.

Caption: Workflow for Determining Enthalpy of Formation.

Molar Heat Capacity (Cp,m) and Standard Molar Entropy (S°)

Adiabatic calorimetry is the gold standard for determining the low-temperature heat capacity of a solid, from which the standard molar entropy is calculated. Differential Scanning Calorimetry (DSC) is also a widely used and more rapid method for measuring heat capacity.[6][7][8][9][10][11][12]

Experimental Protocol (Adiabatic Calorimetry):

-

Sample Preparation: A known mass of the solid sample is sealed in a sample container under a helium atmosphere to facilitate thermal contact.

-

Calorimeter Setup: The sample container is placed in an adiabatic calorimeter, which is cooled to a very low temperature (typically near absolute zero). The calorimeter is equipped with a heater and a thermometer. An adiabatic shield surrounds the sample container, and its temperature is controlled to match that of the sample, preventing heat loss.

-

Heat Capacity Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured precisely. This is repeated in small increments over the desired temperature range (e.g., from 5 K to 300 K).

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change.

-

Entropy Calculation: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data from 0 K to 298.15 K, using the Debye extrapolation for the heat capacity below the lowest measurement temperature.

Caption: Workflow for Determining Heat Capacity and Entropy.

Experimental Protocol (Differential Scanning Calorimetry):

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Measurement: The sample and reference pans are heated at a constant rate over the desired temperature range. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Calculation: The heat capacity of the sample is determined by comparing its heat flow curve with that of a known standard (e.g., sapphire) and a blank (empty pan) run under the same conditions.[6][8][9][11][12][13]

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding signaling pathways directly involving this compound. Its primary applications appear to be in the synthesis of other chemical compounds.

Conclusion

While experimentally determined thermochemical data for this compound are not currently available, this guide outlines the rigorous and well-established methodologies that are essential for their determination. For researchers and professionals in drug development and chemical sciences, understanding these experimental protocols is crucial for the potential future characterization of this and similar compounds, enabling the accurate prediction of their behavior in chemical and biological systems. The application of rotating-bomb calorimetry, adiabatic calorimetry, and differential scanning calorimetry would provide the necessary data to complete the thermochemical profile of this compound.

References

- 1. Ethanol, 2-(4-chlorophenoxy)- (CAS 1892-43-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C8H9ClO2 | CID 15907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanol, 2-(4-chlorophenoxy)- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. srd.nist.gov [srd.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. adiabatic heat-capacity calorimetry: Topics by Science.gov [science.gov]

- 11. mse.ucr.edu [mse.ucr.edu]

- 12. infinitalab.com [infinitalab.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Ether Linkage in 2-(4-Chlorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ether linkage in 2-(4-Chlorophenoxy)ethanol, a molecule of interest in various chemical and pharmaceutical applications. The document details the synthesis of this compound via the Williamson ether synthesis, offering a step-by-step experimental protocol. A significant focus is placed on the characterization of the ether linkage through spectroscopic methods, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction